(4-Morpholino-3-nitrophenyl)methanol hydrochloride chemical properties
(4-Morpholino-3-nitrophenyl)methanol hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of (4-Morpholino-3-nitrophenyl)methanol Hydrochloride
Authored by a Senior Application Scientist
Foreword: Understanding the Molecule
(4-Morpholino-3-nitrophenyl)methanol hydrochloride is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a morpholine ring, a nitro group, and a benzylic alcohol, presents a versatile scaffold for the synthesis of complex molecular targets. The nitro group can serve as a handle for further functionalization, such as reduction to an amine, while the morpholine moiety can influence solubility and pharmacokinetic properties. The benzylic alcohol provides a key point for esterification, etherification, or oxidation. This guide offers a comprehensive overview of its chemical properties, synthesis, and characterization, providing a foundational resource for scientists working with this and related chemical entities.
Chemical Identity and Structure
The fundamental identity of a compound is rooted in its structure. The arrangement of atoms and functional groups dictates its reactivity, physical properties, and spectroscopic signature.
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IUPAC Name: [4-(morpholin-4-yl)-3-nitrophenyl]methanol hydrochloride[1]
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CAS Number: 300665-23-0[1]
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Molecular Formula: C₁₁H₁₅ClN₂O₄[1]
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Molecular Weight: 274.7 g/mol [1]
Caption: Chemical structure of (4-Morpholino-3-nitrophenyl)methanol hydrochloride.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅ClN₂O₄ | [1] |
| Molecular Weight | 274.7 g/mol | [1] |
| Physical Form | Expected to be a powder or crystalline solid | Inferred from analogs[2] |
| Melting Point | Not available. Analog (4-Chloro-3-nitrobenzyl alcohol) melts at 62-64 °C. | [2] |
| Solubility | Not available. Analog (4-Nitrobenzyl alcohol) is soluble in water (2 mg/mL at 20°C). | [3][4] |
| Storage | Store at room temperature, away from oxidizing agents. | Inferred from analogs[3] |
Synthesis and Purification
A plausible precursor is 4-chloro-3-nitrobenzaldehyde or 4-fluoro-3-nitrobenzaldehyde. The electron-withdrawing nature of the nitro and aldehyde groups activates the aromatic ring for nucleophilic substitution at the halogen-bearing carbon.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: A Hypothetical Synthesis
This protocol is a predictive model based on analogous transformations found in the literature, such as the synthesis of related morpholine-substituted nitroaromatics[5][6].
Step 1: Synthesis of 4-Morpholino-3-nitrobenzaldehyde
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Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3-nitrobenzaldehyde (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF).
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Rationale: DMF is an excellent polar aprotic solvent for SNAr reactions. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving it to completion[6].
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Reaction: Heat the mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Isolation: The product, 4-morpholino-3-nitrobenzaldehyde, should precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
Step 2: Reduction to (4-Morpholino-3-nitrophenyl)methanol
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Setup: Dissolve the crude 4-morpholino-3-nitrobenzaldehyde (1.0 eq) from the previous step in a mixture of methanol or ethanol.
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Reduction: Cool the solution to 0-5°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10°C.
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Rationale: Sodium borohydride is a mild and selective reducing agent that will reduce the aldehyde to a primary alcohol without affecting the nitro group.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until the starting material is consumed (monitored by TLC).
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Workup: Quench the reaction by slowly adding water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude alcohol can be purified by recrystallization or column chromatography if necessary.
Step 3: Formation of the Hydrochloride Salt
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Setup: Dissolve the purified (4-Morpholino-3-nitrophenyl)methanol in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
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Acidification: Cool the solution in an ice bath and add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring.
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Isolation: The hydrochloride salt should precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Spectroscopic and Analytical Characterization
Definitive characterization relies on a combination of spectroscopic methods. While specific spectra for this compound are not published, we can predict the key features based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic Protons: 3 protons in the range of δ 7.0-8.5 ppm, exhibiting characteristic splitting patterns (doublets, doublet of doublets).- Benzylic Protons (-CH₂OH): A singlet around δ 4.5-4.8 ppm.- Hydroxyl Proton (-OH): A broad singlet, chemical shift variable depending on concentration and solvent.- Morpholine Protons: Two multiplets, one around δ 3.8-4.0 ppm (protons adjacent to oxygen) and another around δ 3.0-3.3 ppm (protons adjacent to nitrogen). |
| ¹³C NMR | - Aromatic Carbons: Signals in the δ 120-155 ppm range.- Benzylic Carbon (-CH₂OH): Signal around δ 60-65 ppm.- Morpholine Carbons: Two signals, one around δ 66-68 ppm (C-O) and one around δ 50-53 ppm (C-N). |
| Mass Spec (ESI+) | Expected [M+H]⁺ for the free base (C₁₁H₁₄N₂O₄) at m/z 239.10. |
| FT-IR (KBr) | - O-H stretch (alcohol): Broad band at 3200-3500 cm⁻¹.- C-H stretch (aromatic): ~3000-3100 cm⁻¹.- C-H stretch (aliphatic): ~2850-2960 cm⁻¹.- N-O stretch (nitro): Strong, asymmetric and symmetric bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.- C-O stretch (ether): Strong band around 1115 cm⁻¹. |
Chemical Reactivity and Applications
The utility of (4-Morpholino-3-nitrophenyl)methanol hydrochloride lies in the reactivity of its constituent functional groups, making it a valuable intermediate in synthetic chemistry.
Caption: Reactivity map of the core functional groups.
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As a Building Block: This molecule is an attractive starting material for the synthesis of biologically active compounds. For instance, related structures are precursors to pharmaceutical agents. The core structure is found in key intermediates used in the synthesis of Apixaban, a widely used anticoagulant[6]. Similarly, substituted nitrobenzyl alcohols are used to prepare potent receptor antagonists[2].
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Transformations:
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Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This resulting amine is a powerful nucleophile and a precursor for forming amides, sulfonamides, or for use in diazotization reactions.
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Reactions of the Benzylic Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or it can undergo esterification or etherification to introduce a wide range of other functional groups.
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Safety and Handling
While specific toxicological data for (4-Morpholino-3-nitrophenyl)methanol hydrochloride is not available, a hazard assessment can be made based on data for structurally similar compounds like 4-nitrobenzyl alcohol and 4-methyl-3-nitrobenzyl alcohol[7][8][9].
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GHS Hazard Statements (Predicted):
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Precautionary Measures:
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Handle in a well-ventilated area or fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Wash hands thoroughly after handling.
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References
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G. D. Artamonova, L. A. Zhidkova, N. N. Suvorov. "Synthesis of 4-Nitrophenylmethanol." Pharmaceutical Chemistry Journal, vol. 12, no. 1, 1978, pp. 58-60. [Link]
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Chemsrc. "(4-Nitrophenyl)methanol | CAS#:619-73-8." Chemsrc.com. [Link]
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SIELC Technologies. "4-Nitrobenzyl alcohol." sielc.com. [Link]
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Matrix Fine Chemicals. "[4-(MORPHOLIN-4-YL)-3-NITROPHENYL]METHANOL HYDROCHLORIDE | CAS 300665-23-0." matrix-fine-chemicals.com. [Link]
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PubChem. "4-Nitrobenzyl alcohol | C7H7NO3 | CID 69275." National Center for Biotechnology Information. [Link]
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MDPI. "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry." mdpi.com. [Link]
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Cheméo. "(3-Nitrophenyl) methanol, ethyl ether - Chemical & Physical Properties." chemeo.com. [Link]
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PubChem. "4-Methyl-3-nitrobenzyl alcohol | C8H9NO3 | CID 123497." National Center for Biotechnology Information. [Link]
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World Journal of Pharmaceutical Sciences. "A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug." wjpsonline.com. [Link]
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PubChem. "3-Methyl-4-nitrobenzyl alcohol | C8H9NO3 | CID 591360." National Center for Biotechnology Information. [Link]
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